cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851864-73-8
Cat. No.: VC4167932
Molecular Formula: C17H21FN2OS
Molecular Weight: 320.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851864-73-8 |
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Molecular Formula | C17H21FN2OS |
Molecular Weight | 320.43 |
IUPAC Name | cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Standard InChI | InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2 |
Standard InChI Key | SUEKLNWJVKEFGF-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Introduction
Synthesis
While specific synthesis details for this compound are unavailable, general methods for similar structures involve:
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Imidazole Formation:
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Condensation of diaminomethane derivatives with aldehydes or ketones under acidic or basic conditions.
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Thioether Formation:
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Reaction of thiols (e.g., 3-fluorobenzylthiol) with alkyl halides or epoxides in the presence of a base.
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Ketone Attachment:
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Introduction of the methanone group via Friedel-Crafts acylation or coupling reactions involving acid chlorides.
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A multi-step synthesis would likely involve purification steps such as recrystallization or chromatography to ensure product purity.
Pharmaceutical Research
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The imidazole ring is commonly found in drugs targeting enzymes like cytochrome P450, histamine receptors, or nitric oxide synthase.
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The fluorobenzyl group can enhance membrane permeability and metabolic stability, making it suitable for drug development.
Biological Activity
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Compounds with similar structures have demonstrated:
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Anti-inflammatory properties via inhibition of enzymes like 5-lipoxygenase.
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Anticancer activity by inducing apoptosis in tumor cells.
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Antimicrobial effects due to interaction with bacterial enzymes.
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Molecular Docking Studies
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The compound’s functional groups suggest potential as a ligand in molecular docking studies to predict binding affinity with biological targets.
Spectroscopic Techniques
To confirm the structure of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:
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NMR Spectroscopy:
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-NMR: Identifies hydrogen environments (e.g., aromatic protons from fluorobenzyl group).
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-NMR: Confirms carbon skeleton (e.g., ketone carbon at ~200 ppm).
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detects functional groups (e.g., C=O stretch at ~1700 cm).
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Chromatographic Techniques
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High-performance liquid chromatography (HPLC) ensures purity and monitors reaction progress during synthesis.
Data Table
Property | Value/Description |
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Molecular Formula | C15H19FN2OS |
Functional Groups | Cyclohexyl, fluorobenzyl, thioether, imidazole, ketone |
Molecular Weight | ~294 g/mol |
Potential Applications | Anti-inflammatory, anticancer, antimicrobial |
Analytical Methods | NMR, MS, IR, HPLC |
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